molecular formula C15H17FN4O3S B2372963 4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 904270-76-4

4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2372963
CAS RN: 904270-76-4
M. Wt: 352.38
InChI Key: CCGLVWBRKSMOEU-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a chemical compound with potential applications . It is related to Saflufenacil, a herbicide used for controlling broadleaf weeds .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide with NH4Cl and iron powder . The reaction is carried out in water at 50 °C .


Molecular Structure Analysis

The molecular structure of related compounds shows high structural affinity concerning molecular and packing structures . The planarity of the peptide bond confers high stability, favoring its tendency to acquire a resonant structure in the peptide segment and in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reduction of a nitro group to an amino group . This reaction is facilitated by the presence of iron powder and NH4Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a solid form, solubility in ethanol, and a molecular weight of 135.16 .

Scientific Research Applications

Fluorogenic Reagents and Sensors

Fluorobenzamides and related structures have been explored as fluorogenic reagents for detecting biological thiols. Such compounds, like 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, have negligible fluorescence by themselves but exhibit intense fluorescence upon reacting with thiols, making them useful for bioanalytical applications (Toyo’oka et al., 1989). This property is leveraged in high-performance liquid chromatography for detecting thiol-containing compounds in biological samples.

Antimicrobial Applications

Compounds containing fluorine and 1,3,4-oxadiazole rings have been investigated for their antimicrobial properties. The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs against a range of bacteria and fungi (Desai et al., 2013). These studies contribute to the development of new antimicrobial agents with potential for treating various infections.

Material Science and Polymer Applications

Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units exhibit good thermal stability and solubility in certain solvents, making them suitable for creating thin, flexible films with potential applications in electronics and material science (Sava et al., 2003).

Therapeutic Research

Research into related structures has explored their therapeutic potential. For instance, compounds with fluorobenzamide and 1,3,4-oxadiazole structures have been synthesized for investigating their efficacy as antimicrobial agents. This includes studies on novel fluorine-containing derivatives for potential use as antimicrobial agents, highlighting the role of fluorine atoms in enhancing activity (Desai et al., 2013; Desai et al., 2013).

Future Directions

The future directions for research on “4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” could include further exploration of its potential applications, such as its use as a mGluR1 antagonist . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

4-fluoro-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c1-9(2)18-12(21)8-24-15-20-19-13(23-15)7-17-14(22)10-3-5-11(16)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGLVWBRKSMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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